7-O-Desmethyl Temsirolimus-d3 is a stable isotope-labeled derivative of Temsirolimus, a rapamycin analog used primarily in cancer treatment. This compound is notable for its role in research and development, particularly in pharmacokinetic studies and drug metabolism investigations. The molecular formula for 7-O-Desmethyl Temsirolimus-d3 is , with a molecular weight of approximately 1019.28 g/mol. It is classified under stable isotope-labeled compounds, which are essential in tracing and understanding metabolic pathways in biological systems .
The synthesis of 7-O-Desmethyl Temsirolimus-d3 typically involves the modification of the parent compound, Temsirolimus. The technical details of the synthesis process include:
The synthesis is typically performed under controlled laboratory conditions to ensure high yield and purity .
7-O-Desmethyl Temsirolimus-d3 participates in various chemical reactions primarily associated with its metabolic pathways. Key reactions include:
These reactions are crucial for understanding the pharmacokinetics and dynamics of the compound in vivo .
The mechanism of action for 7-O-desmethyl Temsirolimus-d3 is closely related to that of its parent compound, Temsirolimus. It primarily acts as an inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation. The process involves:
Data from studies indicate that this mechanism contributes significantly to its efficacy in treating various cancers .
The physical and chemical properties of 7-O-desmethyl Temsirolimus-d3 include:
Property | Value |
---|---|
Molecular Weight | 1019.28 g/mol |
Molecular Formula | C55H82D3NO16 |
Appearance | Neat solid |
Solubility | Soluble in organic solvents |
Stability | Stable under proper storage conditions |
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications .
7-O-desmethyl Temsirolimus-d3 has several scientific applications:
These applications highlight its importance in both clinical research and pharmaceutical development .
7-O-Desmethyl Temsirolimus-d3 is a deuterated analog of the temsirolimus metabolite, featuring selective deuterium substitution at three hydrogen sites. Its molecular formula is C55H82D3NO16, with a precise molecular weight of 1019.28 g/mol [2] [7]. The deuterium atoms are incorporated into the methyl-d3 group (–CD3) within the 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate moiety, replacing all three hydrogen atoms of the methyl group in the non-deuterated counterpart. This modification is strategically designed to preserve the compound’s steric and electronic properties while enhancing metabolic stability for research applications [2] [7].
Table 1: Molecular Specifications of 7-O-Desmethyl Temsirolimus-d3
Property | Value |
---|---|
Molecular Formula | C55H82D3NO16 |
Accurate Mass | 1018.61 g/mol |
Deuterium Positions | 2-(hydroxymethyl)-2-(methyl-d3) |
CAS Number | Not publicly assigned |
The compound retains the intricate macrolide backbone of temsirolimus, characterized by 15 stereogenic centers. Key chiral elements include the trans-fused cyclohexane-pyran system and the stereospecific attachment of the demethylated rapamycin core at the C7 position. The O-desmethylation at C7 alters local electron density but does not invert stereocenters. This modification differentiates it from isomers like Temsirolimus Isomer C (CAS 1027067-40-8), which exhibits positional variations in methoxy or ester groups [4] [8]. The deuterium labeling (–CD3) introduces negligible stereochemical perturbation due to isotopic substitution’s minimal steric impact, confirmed via NMR studies showing identical coupling patterns to non-deuterated analogs [1] [7].
7-O-Desmethyl Temsirolimus-d3 is structurally distinct from its parent compound, temsirolimus (C56H87NO16, MW 1030.29 g/mol), in two critical aspects:
Functionally, 7-O-desmethyl temsirolimus is a primary metabolite of temsirolimus, formed via cytochrome P450-mediated demethylation. While temsirolimus acts as an mTOR inhibitor by binding FKBP12 and inhibiting kinase activity, the O-desmethyl metabolite retains similar in vitro activity but exhibits altered pharmacokinetics. Deuterium labeling aims to slow oxidative metabolism at the methyl group, enhancing tracer utility in mass spectrometry-based assays [4] [6] [9].
Table 2: Structural Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
Temsirolimus | C56H87NO16 | 1030.29 g/mol | C42 ester, C7 methoxy group |
7-O-Desmethyl Temsirolimus | C55H85NO16 | 1016.28 g/mol | C7 hydroxy group |
7-O-Desmethyl Temsirolimus-d3 | C55H82D3NO16 | 1019.28 g/mol | C7 hydroxy + 2-(methyl-d3) group |
Temsirolimus-d3 | C56H84D3NO16 | 1033.31 g/mol | C42 ester with methyl-d3 |
While direct measurements of density and pKa for 7-O-Desmethyl Temsirolimus-d3 are limited in the literature, its properties are inferable from structural analogs:
Table 3: Inferred Physicochemical Properties
Property | Value/Range | Basis for Inference |
---|---|---|
Aqueous Solubility | <0.1 mg/mL | Similar to temsirolimus (lipophilic macrolide) |
Organic Solubility | Soluble in DMSO, methanol | Empirical data from deuterated temsirolimus analogs [3] [10] |
pKa (C7-OH) | ~10–12 | Comparison to phenolic hydroxyls in rapamycins |
Storage Conditions | -20°C, anhydrous environment | Stability profile of deuterated mTOR inhibitors [2] [10] |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: